1-Butyl-3-methylimidazolium hydrogen sulfate

描述

IUPAC Nomenclature and Molecular Formula

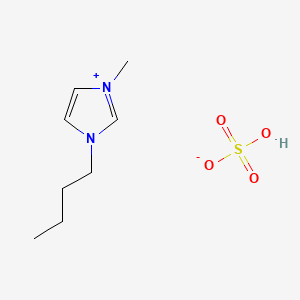

The compound 1-butyl-3-methylimidazolium hydrogen sulfate possesses the molecular formula C₈H₁₆N₂O₄S and is registered under the Chemical Abstracts Service number 262297-13-2. According to International Union of Pure and Applied Chemistry nomenclature conventions, the compound is systematically named as 1-butyl-3-methyl-1H-imidazol-3-ium hydrogen sulfate. The molecular weight of this ionic liquid is precisely 236.29 grams per mole.

The compound is recognized by multiple synonymous designations in scientific literature, including 3-butyl-1-methyl-1H-imidazol-3-ium hydrogensulfate, 1-butyl-3-methylimidazolium hydrogensulfate, and the abbreviated form commonly used in research contexts. Additional identifiers include the European Community number 684-205-6 and the DSSTox Substance identifier DTXSID8047971. The compound's InChI key is KXCVJPJCRAEILX-UHFFFAOYSA-M, providing a unique digital fingerprint for computational chemistry applications.

The ionic liquid consists of a 1-butyl-3-methylimidazolium cation paired with a hydrogen sulfate anion. The cation features an imidazolium ring with a butyl chain at the N-1 position and a methyl group at the N-3 position, while the anion is the hydrogen sulfate ion (HSO₄⁻). This particular anion-cation combination contributes to the compound's acidic properties and influences its physical and chemical behavior in various applications.

Crystallographic and Spectroscopic Characterization

The physical properties of this compound have been extensively characterized through various analytical techniques. The compound exhibits a melting point of approximately 70 degrees Celsius, classifying it as a room temperature ionic liquid under most ambient conditions. The density of the compound is measured at 1.277 grams per milliliter at 25 degrees Celsius, indicating a relatively high mass per unit volume compared to conventional organic solvents.

Thermal analysis reveals significant insights into the compound's stability and phase transitions. Differential scanning calorimetry studies have identified a glass transition temperature, with thermal gravimetric analysis demonstrating decomposition temperatures typically ranging from 300 to 400 degrees Celsius. The compound exhibits a flash point of 284 degrees Celsius, indicating substantial thermal stability under normal operating conditions.

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 236.29 g/mol | |

| Melting Point | ~70°C | |

| Density (25°C) | 1.277 g/mL | |

| Flash Point | 284°C | |

| Refractive Index (n₂₀/D) | 1.41 | |

| Decomposition Temperature | 300-400°C |

Spectroscopic characterization provides detailed structural information about the compound. Fourier Transform Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of both the imidazolium cation and hydrogen sulfate anion. Key vibrational frequencies include C-H stretching peaks from the imidazolium ring at 3158 and 3119 cm⁻¹, C-H, CH₂, and CH₃ stretching vibrations from the lateral chain at 2964 and 2938 cm⁻¹, and skeletal vibration peaks of the imidazolium ring at 1574 and 1467 cm⁻¹. The hydrogen sulfate anion contributes characteristic peaks including S=O stretching at 1305 cm⁻¹, antisymmetric SO₂ stretching at 1198 cm⁻¹, and SOH bending modes at 1164 cm⁻¹.

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation. Proton NMR analysis in deuterated acetone reveals distinct chemical shifts: δ 8.98 (singlet, 1H) for the C2-H proton, δ 7.75 and 7.70 (doublets, 1H each) for the C4-H and C5-H protons, δ 4.34 (triplet, 2H) for the NCH₂ protons, δ 4.06 (singlet, 3H) for the NCH₃ group, and signals for the butyl chain protons at δ 1.92, 1.39, and 0.94. Carbon-13 NMR spectroscopy provides complementary information with chemical shifts at δ 135.76, 123.37, 122.11, 49.17, 35.51, 31.17, 18.61, and 12.52.

Comparative Analysis with Related Imidazolium-Based Ionic Liquids

Comparative studies with related imidazolium-based ionic liquids reveal distinctive characteristics of this compound. When compared to 1-butyl-3-methylimidazolium tetrafluoroborate, the hydrogen sulfate variant exhibits significantly different thermal properties, with a glass transition temperature of 7.92 degrees Celsius compared to 3.02 degrees Celsius for the tetrafluoroborate analog. This difference reflects the influence of the anion on the compound's thermal behavior and phase transitions.

Molecular dynamics simulations provide insights into the structural organization and intermolecular interactions within the ionic liquid. Radial distribution functions demonstrate specific cation-anion interactions, with the hydrogen sulfate anion showing distinct coordination patterns compared to other anions such as triflate or hexafluorophosphate. The hydrogen sulfate anion exhibits strong hydrogen bonding capabilities, which influences the liquid's viscosity and transport properties.

| Ionic Liquid | Glass Transition (°C) | Thermal Stability | Acidic Character |

|---|---|---|---|

| This compound | 7.92 | High | Strong Brønsted acid |

| 1-butyl-3-methylimidazolium tetrafluoroborate | 3.02 | High | Weakly acidic |

| 1-butyl-3-methylimidazolium hexafluorophosphate | 3.03 | High | Non-acidic |

| 1-butyl-3-methylimidazolium dichromate | 14.5 | Moderate | Strong oxidizing |

Nuclear Magnetic Resonance chemical shift predictions reveal systematic variations among different 1-butyl-3-methylimidazolium ionic liquids depending on the anion present. The hydrogen sulfate variant shows characteristic chemical shift patterns that differ from those observed in hexafluorophosphate or tetrafluoroborate analogs. These differences reflect the electronic environment modifications induced by the specific anion-cation interactions.

The acidic nature of this compound distinguishes it from many other imidazolium-based ionic liquids. While compounds such as 1-butyl-3-methylimidazolium hexafluorophosphate or 1-butyl-3-methylimidazolium tetrafluoroborate exhibit neutral or weakly acidic properties, the hydrogen sulfate variant provides significant Brønsted acidity. This acidity arises from the hydrogen sulfate anion's ability to donate protons, making it particularly effective for acid-catalyzed reactions.

属性

IUPAC Name |

1-butyl-3-methylimidazol-3-ium;hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.H2O4S/c1-3-4-5-10-7-6-9(2)8-10;1-5(2,3)4/h6-8H,3-5H2,1-2H3;(H2,1,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXCVJPJCRAEILX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1)C.OS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047971 | |

| Record name | 1-Butyl-3-methylimidazolium hydrogensulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262297-13-2 | |

| Record name | 1-Butyl-3-methylimidazolium hydrogensulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-3-methylimidazolium hydrogen sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Direct Synthesis via Metathesis Reaction

The most common and straightforward method to prepare 1-butyl-3-methylimidazolium hydrogen sulfate involves a metathesis reaction between 1-butyl-3-methylimidazolium halide (typically chloride or bromide) and a suitable acid source such as sulfuric acid or a hydrogen sulfate salt.

- Starting materials: 1-butyl-3-methylimidazolium chloride ([Bmim]Cl) and sulfuric acid (H2SO4) or potassium hydrogen sulfate (KHSO4).

- Reaction: The halide salt is reacted with sulfuric acid or KHSO4 in an aqueous or organic solvent under controlled temperature.

- Isolation: The ionic liquid is extracted, purified by washing to remove halide impurities and dried to reduce water content.

This method yields the ionic liquid with water content typically ≤1.0% and chloride impurities ≤1% as per Sigma-Aldrich specifications.

One-Pot Synthesis via Acid-Base Neutralization

An alternative approach is a one-pot synthesis involving direct acid-base neutralization between 1-butyl-3-methylimidazolium hydroxide and sulfuric acid:

- Step 1: Preparation of 1-butyl-3-methylimidazolium hydroxide ([Bmim]OH) by ion exchange or electrochemical methods.

- Step 2: Neutralization of [Bmim]OH with sulfuric acid (H2SO4) to form this compound.

This approach allows precise control over stoichiometry and purity. It is particularly useful when high purity and minimal halide contamination are required.

Regeneration and Recovery from Biomass Processing

Recent research has focused on sustainable preparation and regeneration of this compound from biomass pretreatment processes:

- Ultrafiltration and Bipolar Membrane Electrodialysis (BMED): After use in biomass pretreatment, the ionic liquid can be quantitatively recovered and regenerated.

- Process: Ultrafiltration purifies the feed solution, followed by BMED which separates the ionic liquid components. Bmim+ cations are retained while sulfate ions migrate, allowing for recombination into fresh [Bmim][HSO4].

- Efficiency: Recovery ratios for Bmim+ and sulfate ions reach over 96%, with energy consumption as low as 9.0 kWh/kg of ionic liquid recovered.

This method is significant for large-scale, sustainable production and reuse of the ionic liquid.

Catalytic Role in Synthesis and Preparation Conditions

The ionic liquid itself is often prepared and used under mild thermal conditions:

- Temperature: Typical synthesis and catalytic reactions occur around 50–60 °C.

- Catalyst loading: Low mol% (e.g., 5 mol%) of [Bmim][HSO4] is sufficient for promoting reactions, indicating high catalytic activity and purity of the ionic liquid.

Summary Table of Preparation Methods

Research Findings and Notes

- The ionic liquid's purity, especially low water and halide content, is crucial for catalytic efficiency.

- The metathesis method is widely used industrially due to simplicity and scalability.

- Regeneration methods enable sustainable and economic reuse, critical for biomass conversion applications.

- Mild thermal conditions during preparation and catalytic use preserve the ionic liquid’s structure and performance.

- The ionic liquid acts both as solvent and catalyst in various organic syntheses, underscoring the importance of its controlled preparation.

化学反应分析

1-Butyl-3-methylimidazolium hydrogen sulfate undergoes various chemical reactions, including:

Oxidation: It can act as a catalyst in oxidation reactions, particularly in the oxidative desulfurization of fuels.

Reduction: The compound can facilitate reduction reactions, often in the presence of specific metal catalysts.

Substitution: It is used in substitution reactions, such as the nitration of phenols, where it acts as a nitrating agent.

Common reagents and conditions for these reactions include sulfuric acid, hydrogen peroxide, and various metal catalysts. Major products formed from these reactions include sulfoxides, sulfones, and nitro derivatives .

科学研究应用

Scientific Research Applications

- Electrodeposition: [BMIM][HSO4] can serve as an additive to improve current efficiency, reduce power consumption, and enhance surface morphology during zinc electrodeposition from acidic sulfate solutions .

- Nitration Reactions: [BMIM][HSO4] in combination with sodium nitrate can act as a nitrating agent for the selective nitration of phenols to produce nitro derivatives .

- Catalysis: It can be used as a catalyst in the preparation of 1,8-dioxo-octahydroxanthenes . It has also been used as a catalyst for the formylation of alcohols with ethyl formate, yielding good results, and demonstrating good selectivity for primary alcohols in the presence of tertiary alcohols .

- Extraction Solvent: [BMIM][HSO4] can be used for the extraction of bioactive compounds from plant materials such as Polygonum multiflorum .

- Surface Etching: [BMIM][HSO4] can be used to chemically etch the surface structure of nickel foams, forming metal-organic thin films in situ, which can then be used for oxygen evolution reactions . The anion in [BMIM][HSO4] chemically etches the nickel foam surface to provide bivalent nickels (), which then form a [BMIM]––Ni coating on the surface of the modified nickel foam .

Other Noteworthy Applications

- Desulfurization: It shows promise in industrial applications, particularly in desulfurization processes .

- Polymer Transducers: It can be utilized as a stable solvent for polymer transducers .

- Biomass Processing: It can be employed in the recovery and regeneration of acidic ionic liquids after biomass pretreatment .

Corrosion Properties

The corrosion behavior of mild steel and stainless steel in [BMIM][HSO4] IL systems for desulfurization was investigated, and the model oil can inhibit the IL corrosivity, while the presence of water or enhances the corrosion degree . The IL film is mainly adsorbed on the metal surface by the interaction of the imidazolium group of the cation and of the anion with the steel surface . The primary component of corrosion products is iron sulfate (ferric sulfate for mild steel and ferrous sulfate for stainless steel), and localized corrosion (pitting and/or intergranular corrosion) appears on the steel surface .

Thermal Stability

作用机制

The mechanism of action of 1-Butyl-3-methylimidazolium hydrogen sulfate involves its ability to interact with various molecular targets through hydrogen bonding and ionic interactions. The hydrogen sulfate anion acts as a proton donor, facilitating various catalytic processes. The imidazolium cation interacts with metal surfaces, enhancing catalytic activity and stability .

相似化合物的比较

Comparison with Similar Ionic Liquids

Physicochemical Properties

Table 1: Key Physicochemical Properties of [BMIM][HSO₄] and Analogous ILs

Key Observations :

Corrosion Behavior

[BMIM][HSO₄] demonstrates significant corrosivity toward metals, particularly in industrial desulfurization systems:

Comparison with Other ILs :

Thermal and Structural Stability

Table 2: Thermal Decomposition Temperatures (Td)

| Ionic Liquid | Td (°C) |

|---|---|

| [BMIM][HSO₄] | 220 |

| [BMIM][PF₆] | 380 |

| [BMIM][CH₃SO₃] | 180 |

| [BMIM][CF₃SO₃] | 250 |

Structural Insights :

- Hydrogen Bonding : [BMIM][HSO₄] forms strong hydrogen bonds between HSO₄⁻ anions and imidazolium cations, enhancing thermal stability compared to alkylsulfate ILs (e.g., [BMIM][C₈SO₄]) .

- Ion Pair Dissociation : Unlike [BMIM][CF₃SO₃], [BMIM][HSO₄] exhibits partial dissociation in aqueous systems, promoting catalytic activity .

生物活性

1-Butyl-3-methylimidazolium hydrogen sulfate (bmim[HSO₄]) is an ionic liquid that has garnered significant interest due to its unique properties and potential applications in various fields, including catalysis and medicinal chemistry. This article delves into the biological activity of bmim[HSO₄], summarizing key findings from recent studies, case analyses, and experimental data.

Bmim[HSO₄] is classified as an acidic ionic liquid, which facilitates various chemical reactions, particularly in organic synthesis. Its structure comprises a butyl group attached to a methylimidazolium cation and a hydrogen sulfate anion, contributing to its acidic characteristics. The ionic nature enhances solubility and reactivity with polar compounds, making it an effective catalyst in numerous reactions.

Cytotoxicity Studies

Research indicates that bmim[HSO₄] exhibits cytotoxic effects on various cell lines. A study highlighted its role in inducing apoptosis in human hepatocarcinoma cells (HepG2) at concentrations above 439.46 μM after 24 hours of exposure. The mechanism involved the generation of reactive oxygen species (ROS) and mitochondrial dysfunction, leading to increased caspase activity and cell death .

Table 1: Cytotoxicity of bmim[HSO₄] on Different Cell Lines

| Cell Line | EC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| HepG2 | 439.46 | Apoptosis via ROS generation |

| QGY-7701 | 360 | Induction of oxidative stress |

| B-13 Progenitor | ~50 | Inhibition of oxygen consumption |

Anticancer Activity

Bmim[HSO₄] has also been evaluated for its anticancer properties. In a series of hybrid compounds synthesized using bmim[HSO₄] as a catalyst, several derivatives demonstrated significant cytotoxic activity against various cancer cell lines, including breast (T47D), colon (HCT-15), lung (NCI-H522), liver (HepG2), and ovary (PA-1) cancer cells. Notably, some compounds exhibited IC₅₀ values in the sub-micromolar range, indicating potent anticancer effects .

Case Study: Hybrid Molecules with Anticancer Activity

A study synthesized hybrid naphthoquinone compounds using bmim[HSO₄] as a catalyst. The hybrids showed promising results in inhibiting cancer cell proliferation and were assessed for their potential as Topo II inhibitors. The findings suggest that bmim[HSO₄] not only serves as an efficient catalyst but also enhances the biological activity of the resulting compounds .

Toxicological Studies

While bmim[HSO₄] shows potential therapeutic benefits, its toxicity profile warrants careful consideration. In vivo studies revealed acute toxic effects in mammalian models, with significant histopathological changes observed in the liver and kidneys following exposure. The calculated LD₅₀ for related imidazolium salts was approximately 35.7 mg/kg body weight, emphasizing the need for caution in therapeutic applications .

Table 2: Toxicity Profile of bmim[HSO₄]

| Study Type | Observations |

|---|---|

| In Vitro | Induction of apoptosis; oxidative stress |

| In Vivo | Histopathological changes; LD₅₀ = 35.7 mg/kg |

常见问题

Basic: What are the established methods for synthesizing and characterizing BMIM HSO₄ in academic research?

BMIM HSO₄ is typically synthesized via a two-step process: (1) quaternization of 1-methylimidazole with 1-butyl bromide to form 1-butyl-3-methylimidazolium bromide, followed by (2) anion exchange with sulfuric acid. Characterization involves ¹H/¹³C NMR to confirm structure (e.g., δ ~8.7 ppm for imidazolium protons in D₂O) and HPLC for purity assessment (≥95%–98%) . Thermogravimetric analysis (TGA) reveals thermal stability up to 284°C, critical for high-temperature applications .

Basic: What are the primary applications of BMIM HSO₄ in organic synthesis?

BMIM HSO₄ acts as a Brønsted acidic ionic liquid (BAIL) , enabling:

- Selective nitration of phenols under mild conditions (e.g., room temperature, 1–2 h), achieving >85% yield .

- Synthesis of 1,8-dioxo-octahydroxanthenes via cyclocondensation, with recyclability up to 5 cycles without significant activity loss .

- Furfural production from xylose in biphasic systems (water/toluene), yielding ~60% furfural at 170°C .

Advanced: How does BMIM HSO₄’s dual role as solvent and catalyst influence reaction mechanisms?

The ionic liquid’s acidic protons (HSO₄⁻) and polar ionic network stabilize transition states and enhance proton transfer efficiency. For example, in aldol reactions, BMIM HSO₄ facilitates enolate formation while suppressing side reactions, achieving 92% conversion in 1 hour . Comparative studies with traditional acids (e.g., H₂SO₄) show superior selectivity due to reduced corrosion and byproduct formation .

Advanced: How can researchers optimize BMIM HSO₄-based systems for biphasic catalysis?

Key parameters include:

- Solvent polarity : BMIM HSO₄’s hydrophilicity enables phase separation with toluene, simplifying product isolation in furfural synthesis .

- Water content : ≤1.0% (w/w) minimizes viscosity, enhancing mass transfer in polymer electrolyte membranes .

- Temperature gradients : Higher temperatures (e.g., 170°C) improve reaction rates but require monitoring of HSO₄⁻ decomposition .

Advanced: How do data contradictions in BMIM HSO₄’s purity and catalytic efficiency arise, and how can they be resolved?

Discrepancies in reported purity (95% vs. 98%) often stem from analytical methods (HPLC vs. NMR) or residual chloride from synthesis. Impurities >1% can reduce catalytic activity by 15–20% in xanthene synthesis . Mitigation strategies include:

- Ion chromatography for precise anion quantification .

- Pre-treatment protocols : Vacuum drying (60°C, 24 h) to reduce moisture interference .

Advanced: What structural insights into BMIM HSO₄ explain its hydrogen-bonding behavior in mixed solvents?

FTIR and DFT studies reveal that BMIM⁺ interacts with water/methanol via C–H···O hydrogen bonds , while HSO₄⁻ forms stronger O–H···O bonds. This asymmetry creates microheterogeneous domains, enhancing solubility of polar substrates (e.g., polysaccharides) . In polymer electrolytes (PVA–BMIM HSO₄–SiO₂), these interactions improve ionic conductivity (1.2 × 10⁻³ S/cm at 30°C) .

Advanced: How does BMIM HSO₄ template nanoparticle synthesis for catalytic applications?

In hydrothermal synthesis of La–Mn oxide nanoparticles, BMIM HSO₄ acts as a structure-directing agent , promoting spherical morphology (20–50 nm) via electrostatic interactions between La³⁺ and HSO₄⁻. The IL’s sulfonic groups enhance acidity, achieving 98% cyclohexane conversion with 85% selectivity to KA oil .

Advanced: What safety and handling protocols are critical for BMIM HSO₄ in lab settings?

BMIM HSO₄ is classified as Skin Corrosion Category 1B (EU CLP). Key precautions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。